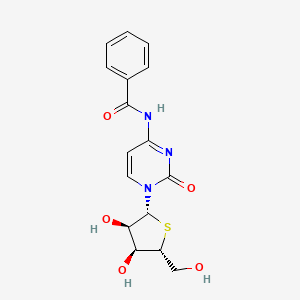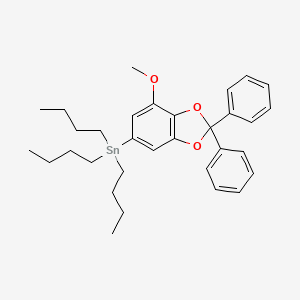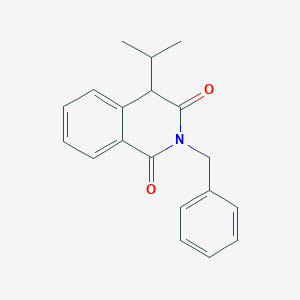
Cytidine, N-benzoyl-4'-thio-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cytidine, N-benzoyl-4’-thio-: is a modified nucleoside analog where the oxygen atom in the ribose ring is replaced by a sulfur atom, and the cytidine base is benzoylated.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Cytidine, N-benzoyl-4’-thio- typically involves the benzoylation of cytidine. One method includes reacting D-cytidine with benzoic anhydride in an organic solvent. The reaction mixture is then filtered to obtain the crude product, which undergoes further purification . Another method involves the use of trimethylchlorosilane and benzoyl chloride for the benzoylation process, followed by deprotection under ammoniacal conditions .
Industrial Production Methods: The industrial production of Cytidine, N-benzoyl-4’-thio- follows similar synthetic routes but is optimized for higher yield and purity. The process involves fewer steps and uses environmentally friendly reagents to minimize waste and reduce costs .
化学反応の分析
Types of Reactions: Cytidine, N-benzoyl-4’-thio- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzoyl group, reverting to the parent nucleoside.
Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium carbonate.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: De-benzoylated cytidine.
Substitution: Various substituted cytidine derivatives depending on the nucleophile used.
科学的研究の応用
Cytidine, N-benzoyl-4’-thio- has several applications in scientific research:
作用機序
The mechanism of action of Cytidine, N-benzoyl-4’-thio- involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The sulfur atom in the thio group enhances the stability of the nucleoside, making it more resistant to enzymatic degradation. This stability allows it to interfere with nucleic acid synthesis and function, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells .
類似化合物との比較
4’-Thioadenosine:
4’-Thiouridine: Used in RNA studies and has shown increased stability compared to natural uridine.
4’-Thioarabinofuranosylcytosine: A modified nucleoside with applications in chemotherapy.
Uniqueness: Cytidine, N-benzoyl-4’-thio- is unique due to its benzoyl group, which enhances its lipophilicity and cellular uptake. This modification allows for more efficient delivery to target cells and tissues, making it a valuable compound in therapeutic applications .
特性
CAS番号 |
159981-07-4 |
|---|---|
分子式 |
C16H17N3O5S |
分子量 |
363.4 g/mol |
IUPAC名 |
N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C16H17N3O5S/c20-8-10-12(21)13(22)15(25-10)19-7-6-11(18-16(19)24)17-14(23)9-4-2-1-3-5-9/h1-7,10,12-13,15,20-22H,8H2,(H,17,18,23,24)/t10-,12-,13-,15-/m1/s1 |
InChIキー |
JMGKANANWDPXRP-BPGGGUHBSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)[C@H]3[C@@H]([C@@H]([C@H](S3)CO)O)O |
正規SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3C(C(C(S3)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Methyl-1H-pyrrolo[2,1-c][1,2,4]triazole-5,6-dicarbonitrile](/img/structure/B12558012.png)



![{[Bis(2-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B12558054.png)
![N-Acetyl-S-[(E)-(4-fluorophenyl)diazenyl]-D-cysteine](/img/structure/B12558057.png)
![3-[(2-Methoxyethyl)amino]phenol](/img/structure/B12558061.png)




![{5-[4-(Diethylamino)phenyl]penta-2,4-dien-1-ylidene}propanedinitrile](/img/structure/B12558103.png)

